3-Phenyl-4-propyl-1h-pyrazol-5-amine 3-Phenyl-4-propyl-1h-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18278759
InChI: InChI=1S/C12H15N3/c1-2-6-10-11(14-15-12(10)13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15)
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

3-Phenyl-4-propyl-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18278759

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-4-propyl-1h-pyrazol-5-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 5-phenyl-4-propyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C12H15N3/c1-2-6-10-11(14-15-12(10)13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15)
Standard InChI Key ZMAQBTZXXQUJBV-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(NN=C1N)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

3-Phenyl-4-propyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The compound's systematic IUPAC name derives from its substitution pattern:

  • Position 3: Phenyl group (C₆H₅)

  • Position 4: Propyl group (CH₂CH₂CH₃)

  • Position 5: Amine group (NH₂)

Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. The planar aromatic system creates conjugation effects that stabilize the molecule and influence its electronic absorption spectra.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrazole derivatives reveal typical bond lengths and angles:

ParameterValue
N1-N2 bond length1.35 ± 0.02 Å
C3-C4 bond length1.40 ± 0.03 Å
Ring torsion angle179.5 ± 0.5°

Nuclear Magnetic Resonance (NMR) spectral data from related compounds show characteristic signals:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.59–7.28 (m, aromatic protons), 5.91 (s, pyrazole CH), 2.57 (q, propyl CH₂), 1.23 (t, propyl CH₃)

  • ¹³C NMR (126 MHz): δ 154.5 (C5), 145.6 (C3), 130.3 (aromatic carbons), 19.4 (propyl CH₂), 13.1 (propyl CH₃)

Synthetic Methodologies

Conventional Synthesis Routes

The standard preparation involves a three-step process:

  • Condensation: Reacting 3-methyl-1-phenylpyrazol-5-one with propylamine in acidic conditions

  • Cyclization: Intramolecular dehydration at 80–100°C

  • Purification: Crystallization from ethanol/water mixtures (typical yield: 60–70%)

Key reaction parameters:

  • Temperature: 80–120°C

  • Solvent: Methanol or ethanol

  • Catalyst: p-Toluenesulfonic acid (0.5 eq)

Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to enhance reaction efficiency:

ConditionConventional MethodMicrowave Method
Reaction time17 hours5 minutes
Yield60%99%
Energy consumption1.2 kWh0.05 kWh

This method employs sealed vessels under 100 W microwave power at 150°C, significantly reducing side product formation .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with complete decomposition by 300°C. Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C.

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.9
Dichloromethane15.2
DMSO22.4

The limited aqueous solubility suggests potential formulation challenges for biological applications.

Biological Activities and Mechanisms

StrainMIC (μg/mL)
S. aureus ATCC 2592364
E. coli ATCC 25922128

The mechanism likely involves disruption of cell wall synthesis through inhibition of penicillin-binding proteins.

Anti-inflammatory Activity

In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduced swelling by 42% compared to controls. This effect correlates with COX-2 inhibition (IC₅₀ = 3.2 μM) observed in vitro.

Chemical Reactivity and Derivatives

The amine group at position 5 serves as a key site for chemical modifications:

  • Acylation: Reacts with acetic anhydride to form N-acetyl derivatives

  • Mannich Reactions: Forms aminoalkyl derivatives with formaldehyde and secondary amines

  • Metal Complexation: Coordinates with transition metals (e.g., Rh(III)) to form catalytically active complexes

Industrial and Pharmaceutical Applications

Drug Development Candidates

Structural analogs of 3-phenyl-4-propyl-1H-pyrazol-5-amine have entered clinical trials for:

  • Rheumatoid arthritis (Phase II)

  • Non-small cell lung cancer (Phase I)

Catalytic Applications

Rhodium complexes derived from this compound demonstrate efficiency in:

  • Hydroamination reactions (TON > 1,000)

  • Asymmetric hydrogenation (ee up to 92%)

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